molecular formula C10H9NO4 B1362162 Methyl 4-(2-nitroethenyl)benzoate

Methyl 4-(2-nitroethenyl)benzoate

Cat. No.: B1362162
M. Wt: 207.18 g/mol
InChI Key: CZVMCLFJQCOHGX-UHFFFAOYSA-N
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Description

Methyl 4-(2-nitroethenyl)benzoate is a nitro-substituted benzoate ester characterized by a nitroethenyl (-CH₂-CH₂-NO₂) group at the para position of the benzoyl ring. This compound is structurally related to numerous methyl and ethyl benzoate derivatives, which are widely studied for their applications in pharmaceuticals, materials science, and organic synthesis.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 4-(2-nitroethenyl)benzoate

InChI

InChI=1S/C10H9NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7H,1H3

InChI Key

CZVMCLFJQCOHGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Yield (If Reported)
This compound (Target) 2-Nitroethenyl ~223.2* Potential NLO activity, drug intermediates N/A
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline 515.5 Anticancer research Not reported
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)acetamido)benzoate (4b) Chlorophenyl-urea 438.1 Kinase inhibition 44%
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate Methoxy-hydroxy Schiff base 329.3 High hyperpolarizability (NLO) N/A
(S)-Methyl 4-(1-aminoethyl)benzoate Chiral aminoethyl 179.2 Chiral building block 83%

*Calculated based on molecular formula C₁₀H₉NO₄.

Key Findings:

Synthetic Yields: Yields for substituted benzoates vary widely. For example, urea-linked derivatives (e.g., 4b) show moderate yields (31–44%), while chiral aminoethyl analogs achieve higher yields (83%) .

Biological Activity: Piperazine-quinoline hybrids (e.g., C1) are prioritized in drug discovery, whereas nitro groups may limit bioavailability due to increased hydrophobicity or metabolic instability .

Computational and Experimental Insights

  • NLO Properties: Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate exhibits a first hyperpolarizability (β) of 8.91 × 10⁻³⁰ esu, attributed to electron-donating methoxy and hydroxyl groups. This compound’s nitroethenyl group may similarly enhance β values due to strong electron-withdrawing effects .
  • Synthetic Challenges: Nitration of methyl benzoate derivatives (e.g., using HNO₃/H₂SO₄) can yield para-nitro products, but spectroscopic confirmation (e.g., HNMR) may require optimization .

Preparation Methods

Hydrolysis and Alcoholysis of Nitrobenzonitrile Derivatives

A closely related preparation method involves the hydrolysis of nitrobenzonitrile derivatives followed by alcoholysis to obtain nitro-substituted methyl benzoates. For example, the preparation of 2-nitro-4-trifluoromethyl methyl benzoate involves:

  • Mixing an inorganic base (sodium hydroxide or potassium hydroxide), 2-nitro-4-trifluoromethyl benzonitrile, and water for hydrolysis to form the corresponding benzamide.
  • Alcoholysis of the benzamide with sulfuric acid-methanol solution to yield the methyl ester.

The hydrolysis temperature varies depending on the base used (45–55 °C for sodium hydroxide, 55–65 °C for potassium hydroxide). The molar ratio of base to benzonitrile ranges from 0.1 to 4:1. This method provides a controlled way to obtain nitro-substituted methyl benzoates with good selectivity.

Oxidation of Nitro-Methylbenzenes to Nitrobenzoic Acid Derivatives

Another approach involves the selective oxidation of methyl groups on nitro-substituted benzenes to carboxylic acids, which can then be esterified to methyl esters. For example, the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene uses dilute nitric acid as an oxidant in the presence of free radical initiators and phase transfer catalysts. The key steps are:

  • Addition of 4-nitro-o-xylene, free radical initiator (e.g., azo compounds, peroxides), and phase transfer catalyst to a reactor.
  • Addition of dilute nitric acid with a molar ratio of nitric acid to substrate between 1:1 and 10:1.
  • Reaction at 50–150 °C with magnetic stirring.
  • Post-reaction extraction and purification.

This method avoids harsh oxidants like potassium permanganate or dichromate, improving environmental friendliness and reaction safety. It achieves high yields (up to 83.5%) with good selectivity and mild conditions.

Condensation to Form Nitroethenyl Derivatives

The introduction of the nitroethenyl group can be achieved through condensation reactions between methyl 4-formylbenzoate and nitromethane or related nitroalkanes under basic or acidic catalysis, leading to the formation of methyl 4-(2-nitroethenyl)benzoate via a Henry (nitroaldol) reaction. Although specific detailed protocols for this exact compound are scarce in the provided sources, this classical approach is widely used in organic synthesis for nitroalkene formation.

Catalytic Nitration and Sulfonylation

In some related syntheses, nitration of methyl benzoate derivatives or sulfonylation followed by nitration is used to obtain nitro-substituted benzoates. For instance, 2-nitro-4-(methylsulfonyl)benzoic acid is prepared by oxidation of 2-nitro-4-methylsulfonyl toluene or by reaction of 2,4-dinitrobenzoic acid with sodium methanesulfinate, followed by purification steps involving filtration and solvent extraction. This method highlights the importance of controlling impurities and reaction conditions to maximize purity and yield.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Hydrolysis & Alcoholysis 2-nitro-4-trifluoromethyl benzonitrile NaOH or KOH, sulfuric acid-methanol 45–65 °C (hydrolysis), acid catalysis Not specified Controlled hydrolysis and esterification, base choice affects temperature
Oxidation with Dilute HNO3 4-nitro-o-xylene Dilute HNO3, free radical initiator, phase transfer catalyst 50–150 °C, stirring Up to 83.5 Mild conditions, environmentally friendly, avoids harsh oxidants
Condensation (Henry reaction) Methyl 4-formylbenzoate + nitromethane Base or acid catalyst Mild to moderate temperature Variable Classical method for nitroalkene formation, conditions affect stereochemistry
Oxidation & Sulfonylation 2-nitro-4-methylsulfonyl toluene Vanadium pentoxide, nitric acid ~98 °C, air oxidation Not specified Requires careful purification to remove dinitro impurities

Research Findings and Notes

  • The hydrolysis and alcoholysis method is effective for nitrobenzoate derivatives with electron-withdrawing groups like trifluoromethyl, providing good control over reaction conditions and product purity.
  • The oxidation method using dilute nitric acid with radical initiators significantly improves yield and environmental impact compared to traditional oxidants, making it suitable for scale-up.
  • The Henry reaction remains a versatile route for introducing the nitroethenyl group, though optimization of catalysts and conditions is crucial for high yield and selectivity.
  • Sulfonylation and subsequent oxidation methods require careful control to avoid formation of difficult-to-remove dinitro impurities, which can complicate purification and reduce overall efficiency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-(2-nitroethenyl)benzoate with high purity?

  • Methodology : Optimize nitroethenylation via condensation reactions. For example, use a nitroalkene precursor (e.g., nitrostyrene) with methyl 4-formylbenzoate under acidic or basic catalysis. Purify via flash column chromatography (20% diethyl ether in pentane) to isolate the product, as demonstrated in similar benzoate ester syntheses . Monitor reaction progress using TLC and confirm purity via 1H-NMR^1 \text{H-NMR} (e.g., δ 8.7–8.3 ppm for aromatic protons and δ 3.9–4.0 ppm for methyl ester groups) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) . Key parameters include resolving the nitroethenyl group’s geometry (C–N–O angles) and confirming coplanarity with the benzoate ring. Use ORTEP-3 or WinGX for visualization to validate bond lengths and angles against computational models .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Combine 1H-/13C-NMR^1 \text{H-/}^{13} \text{C-NMR}, IR, and high-resolution mass spectrometry (HRMS). For IR, expect strong ν(C=O)\nu(\text{C=O}) at ~1720 cm1^{-1} (ester) and ν(NO2)\nu(\text{NO}_2) at ~1520/1350 cm1^{-1}. Use 1H-NMR^1 \text{H-NMR} to distinguish trans-configuration of the nitroethenyl group (coupling constant J1214HzJ \approx 12–14 \, \text{Hz}) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Methodology : Analyze intermolecular interactions using graph set analysis (e.g., Etter’s rules). Identify motifs like R22(8)\text{R}_2^2(8) for nitro–aromatic interactions or ester–nitro dimerization. Compare with similar benzoates (e.g., methyl 4-(tetrazinyl)benzoate) to assess how nitro groups direct supramolecular assembly .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., reactivity or stability)?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G**) to model nitroethenyl group reactivity. If discrepancies arise (e.g., unexpected regioselectivity), validate via kinetic studies (e.g., monitoring reaction intermediates via 1H-NMR^1 \text{H-NMR}) or isotopic labeling. Cross-reference crystallographic data to confirm steric/electronic effects .

Q. What strategies optimize the compound’s derivatization for biological or material science applications?

  • Methodology : Functionalize the nitro group via reduction to amine (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) or conjugate with biomolecules via click chemistry (e.g., alkyne–azide cycloaddition). For materials, exploit the nitroethenyl motif’s electron-deficient nature to design charge-transfer complexes. Adjust substituents (e.g., chain length in alkyne derivatives) to balance reactivity and stability .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected impurities or tautomerism)?

  • Methodology : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For suspected tautomerism (e.g., nitro–enol forms), perform variable-temperature NMR or UV-vis studies. Cross-validate with SC-XRD to exclude structural misassignments .

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